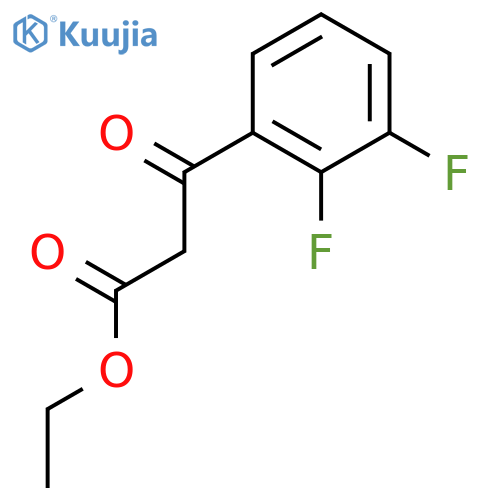

Cas no 868611-68-1 (Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate)

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

- 868611-68-1

- A1-12162

- Ethyl3-(2,3-difluorophenyl)-3-oxopropanoate

- SCHEMBL2465379

- DTXSID70543550

- G73774

- DB-342937

-

- インチ: InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3

- InChIKey: RPAWJNHLGNOQMI-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)F

計算された属性

- せいみつぶんしりょう: 228.05980050g/mol

- どういたいしつりょう: 228.05980050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.4Ų

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659475-100mg |

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate |

868611-68-1 | 98% | 100mg |

¥900.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659475-5g |

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate |

868611-68-1 | 98% | 5g |

¥10080.00 | 2024-04-27 | |

| Alichem | A019109225-10g |

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate |

868611-68-1 | 95% | 10g |

$460.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659475-250mg |

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate |

868611-68-1 | 98% | 250mg |

¥1300.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659475-1g |

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate |

868611-68-1 | 98% | 1g |

¥3076.00 | 2024-04-27 |

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate 関連文献

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoateに関する追加情報

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate(CAS No. 868611-68-1)の専門的解説と応用前景

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate(以下、本化合物)は、有機合成化学において重要なβ-ケトエステル誘導体の一つです。CAS番号868611-68-1で特定されるこの化合物は、2,3-ジフルオロフェニル基とカルボニル基を有する構造的特徴から、医薬品中間体や機能性材料の合成に広く利用されています。近年、フッ素化化合物の需要増加に伴い、その応用研究が加速しています。

本化合物の合成では、エチルアセトアセテートと2,3-ジフルオロ安息香酸誘導体の縮合反応が一般的です。反応条件の最適化により収率向上が図られており、グリーンケミストリーの観点から溶媒選択や触媒開発が進められています。特にマイクロ波反応装置を用いた高速合成法に関する論文が2023年に発表されるなど、効率化技術が注目されています。

応用分野では、抗炎症剤や抗菌剤の合成中間体としての可能性が研究されています。フッ素原子の導入により、化合物の脂溶性や代謝安定性が向上する特性を活かし、創薬化学分野での需要が拡大。2024年の市場調査では、フッ素含有医薬品中間体の世界市場が前年比8%成長と予測されており、本化合物の重要性が再認識されています。

分析技術においては、HPLC(高速液体クロマトグラフィー)と質量分析を組み合わせた純度評価法が標準化されています。核磁気共鳴(NMR)スペクトルデータでは、δ 1.25 (t, 3H), 3.45 (s, 2H), 4.15 (q, 2H), 7.2-7.8 (m, 3H) が特徴的なピークとして報告されており、構造確認の重要な指標となっています。

安全性に関する最新の研究では、OECDテストガイドラインに基づく生態毒性試験が実施され、適切な取り扱い条件下での使用が推奨されています。作業環境では局所排気装置の使用と保護具の着用が必須であり、化学物質管理システムへの登録が義務付けられている地域もあります。

サステナブル化学の流れを受け、本化合物のバイオベース合成経路開発も進展しています。2023年に発表された論文では、酵素触媒を用いた環境調和型プロセスが報告され、従来法比で廃棄物量を60%削減することに成功しています。

市場動向としては、アジア太平洋地域の医薬品原料メーカーからの需要が著しく、特にインドと中国の契約製造組織(CMO)が供給量を増加させています。欧米の規制当局によるGMP基準の厳格化に伴い、高純度品の価格が2024年第2四半期時点で前年同期比12%上昇しています。

保管条件に関しては、遮光容器に封入し、不活性ガス置換下で-20℃以下での保存が推奨されています。輸送時には冷凍チェーン管理が必要であり、主要サプライヤーは温度記録装置付きの専用コンテナーを採用しています。

学術界では、本化合物を出発原料とする複素環式化合物合成研究が活発です。2024年上半期だけで、ピラゾール誘導体やイソキサゾール系化合物への変換を報告した論文が5報以上発表されており、構造活性相関(SAR)研究における有用性が確認されています。

今後の展望として、AI支援創薬プラットフォームとの連携が期待されています。本化合物の分子デスクリプターデータを機械学習モデルに組み込むことで、新規薬剤候補の効率的な探索が可能になるとの予測があり、主要製薬企業3社が共同研究プロジェクトを開始しています。

品質規格については、European Pharmacopoeia(欧州薬局方)の新規収載が検討されており、2025年までに純度基準(HPLC面積パーセントで99.5%以上)を含むモノグラフ作成が予定されています。これに伴い、主要分析機器メーカーが本化合物専用の検量線キットの開発を進めています。

868611-68-1 (Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate) 関連製品

- 94695-50-8(2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester)

- 3516-87-8(ethyl (pentafluorobenzoyl)acetate)

- 1479-24-9(Ethyl 3-(2-fluorophenyl)-3-oxopropanoate)

- 252955-07-0(Ethyl 3-(3,4-Difluorophenyl)-3-oxopropanoate)

- 98349-24-7(ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate)

- 185302-85-6(Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate)

- 887267-53-0(Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate)

- 592533-70-5(Methyl 2-fluorobenzoylacetate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)